Cas no 10249-46-4 (4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine)
![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine structure](https://ja.kuujia.com/scimg/cas/10249-46-4x500.png)
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine
- CCG-21567
- F1142-5430
- SR-01000503542
- 4-methyl-N-(3-(trifluoromethyl)phenyl)phthalazin-1-amine
- SR-01000503542-1
- AKOS000811189
- 10249-46-4
- AKOS005748077
-
- インチ: 1S/C16H12F3N3/c1-10-13-7-2-3-8-14(13)15(22-21-10)20-12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3,(H,20,22)
- InChIKey: WZJYALVYNSCNJK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)NC1=C2C=CC=CC2=C(C)N=N1)(F)F
計算された属性
- せいみつぶんしりょう: 303.09833188g/mol
- どういたいしつりょう: 303.09833188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 37.8Ų
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1142-5430-100mg |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
10249-46-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1142-5430-2mg |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
10249-46-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1142-5430-50mg |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
10249-46-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1142-5430-20mg |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
10249-46-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1142-5430-20μmol |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
10249-46-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1142-5430-10mg |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
10249-46-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1142-5430-30mg |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
10249-46-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1142-5430-1mg |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
10249-46-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1142-5430-25mg |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
10249-46-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1142-5430-5μmol |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
10249-46-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amineに関する追加情報
Introduction to 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine (CAS No. 10249-46-4)
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine, identified by its Chemical Abstracts Service Number (CAS No. 10249-46-4), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the phthalazine class of heterocyclic aromatic amines, characterized by its unique structural and electronic properties, which make it a promising candidate for various biological and chemical applications.
The molecular structure of 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine consists of a phthalazine core substituted with a methyl group at the 4-position and a trifluoromethylphenyl group at the N-position. This particular arrangement imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are crucial factors in drug design and development. The presence of the trifluoromethyl group further influences the electronic distribution within the molecule, potentially modulating its interaction with biological targets.
In recent years, there has been a growing interest in phthalazine derivatives due to their demonstrated pharmacological activity across multiple therapeutic domains. Research has highlighted the potential of these compounds in addressing neurological disorders, inflammatory conditions, and even certain types of cancer. The 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine molecule, with its optimized structure, has been explored in preclinical studies for its ability to interact with specific enzymes and receptors involved in disease pathways.
One of the most compelling aspects of this compound is its role as a scaffold for drug discovery. The phthalazine core provides a versatile platform for structural modifications, allowing chemists to fine-tune biological activity while maintaining favorable pharmacokinetic profiles. The incorporation of electron-withdrawing groups such as the trifluoromethyl moiety enhances binding affinity and selectivity, which are critical for therapeutic efficacy. Furthermore, the methyl substitution at the 4-position contributes to steric hindrance, potentially improving resistance to metabolic degradation.
The pharmacological profile of 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine has been investigated through both computational modeling and experimental assays. Computational studies have predicted favorable interactions with targets such as kinases and transcription factors, which are implicated in various diseases. Experimental validation has corroborated these predictions, demonstrating inhibitory effects on key enzymes relevant to cancer progression and inflammation. These findings have positioned this compound as a valuable asset in medicinal chemistry libraries.
Recent advancements in synthetic methodologies have enabled more efficient production of 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine, making it more accessible for further research and development. Techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the synthesis process, reducing costs and improving yields. This accessibility is particularly important for academic institutions and pharmaceutical companies looking to incorporate this compound into their research pipelines.
The potential therapeutic applications of this compound are vast. In oncology, for instance, phthalazine derivatives have shown promise in inhibiting pathways associated with tumor growth and metastasis. The specific structural features of 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine make it a candidate for developing novel chemotherapeutic agents that can overcome existing drug resistance mechanisms. Additionally, its anti-inflammatory properties have been explored in models of chronic diseases such as rheumatoid arthritis and neuroinflammation.
In conclusion, 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine (CAS No. 10249-46-4) represents a significant advancement in pharmaceutical chemistry due to its unique structure and promising biological activity. Its role as a scaffold for drug discovery, coupled with recent improvements in synthetic methodologies, underscores its importance in addressing unmet medical needs. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
10249-46-4 (4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine) 関連製品
- 1805646-59-6(Ethyl 3-cyano-5-difluoromethoxy-4-nitrophenylacetate)
- 866136-30-3(Acetamide, N-[cyano(3-fluorophenyl)methyl]-)
- 1270803-91-2(tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate)
- 1806270-04-1(Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)
- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)
- 1352512-24-3(1-Methyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-2-thione)
- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)
- 1341628-35-0(2-(3,5-dimethylcyclohexyl)oxyacetic acid)
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 1805113-91-0(5-Bromo-2-nitro-4-(trifluoromethoxy)toluene)